8-Bromoxanthine
Overview
Description
Synthesis Analysis
The synthesis of 8-Bromoxanthine derivatives often involves reactions under specific conditions to introduce the bromine atom at the 8th position of the xanthine nucleus. For instance, the reaction of 7-m-bromobenzyl-8-bromo-3-methylxanthine with amines in methanol at high temperatures leads to the substitution of the bromine atom, forming 8-amino derivatives with high melting points due to hydrogen bond formation among associates (Romanenko et al., 2020).
Molecular Structure Analysis
The crystal and molecular structure analysis of complexes containing 8-Bromoxanthine derivatives reveals detailed insights into the hydrogen-bonded structures. For example, a hydrogen-bonded complex of 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine showcased a planar arrangement facilitated by two hydrogen bonds, indicating the significance of bromine in maintaining complex stability (Sakore & Sobell, 1969).
Chemical Reactions and Properties
8-Bromoxanthine exhibits varied reactivity towards nucleophilic agents, demonstrating nucleophilic displacements with alcohols and mercaptans, whereas amines require harsher conditions. This reactivity pattern underscores the compound's versatility in chemical synthesis and modifications (Youssef & Pfleiderer, 1998).
Physical Properties Analysis
The physical properties of 8-Bromoxanthine derivatives, such as melting points and solubility, are crucial for their application and manipulation in various scientific endeavors. The compounds often exist in crystalline forms with high melting points, indicative of strong intermolecular interactions, primarily hydrogen bonding, within their structures.
Chemical Properties Analysis
The chemical properties of 8-Bromoxanthine, including its behavior as an inhibitor of xanthine oxidase, highlight its potential utility in probing enzyme-substrate interactions. Its inhibition of xanthine oxidase suggests an interaction with the enzyme's molybdenum center, offering a pathway to understanding purine metabolism at the molecular level (Hille & Stewart, 1984).
Scientific Research Applications
1. Phosphodiesterase 9A Inhibitors
- Summary of Application : 8-Bromoxanthine and its derivatives have been used in the development of potent bioactive agents, specifically as inhibitors for Phosphodiesterase 9A .
- Methods of Application : Two synthesis routes have been developed for 1,3,8-tri substituted xanthine derivatives. The synthesis routes exploit “xanthine” as a precursor molecule .
- Results or Outcomes : Eight newly synthesized compounds were evaluated for their biological activity against Phosphodiesterase 9A. All the compounds were found to be promising inhibitors .
2. Microwave-assisted Synthesis
- Summary of Application : 8-Bromoxanthine has been used in a simple and efficient one-step synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones .
- Methods of Application : The synthesis was achieved via reaction of 1,3-dimethyl-5,6-diaminouracil 1 with activated double bond systems 2, assisted by controlled microwave irradiation .
- Results or Outcomes : The obtained heterocycles are privileged biologically relevant scaffolds .
3. Xanthine Oxidase Inhibition
- Summary of Application : 8-Bromoxanthine has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
- Results or Outcomes : The inhibition of xanthine oxidase by 8-Bromoxanthine slows enzyme reduction by xanthine, suggesting it may serve as a probe for enzyme-substrate interactions .
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
8-bromo-3,7-dihydropurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQWSCZYQLPFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145903 | |
Record name | 8-Bromoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoxanthine | |
CAS RN |
10357-68-3 | |
Record name | 8-Bromo-3,9-dihydro-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10357-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromotheophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Bromoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Purine-2,6-dione, 8-bromo-3,9-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-BROMOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JQ13K1223 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.